molecular formula C9H15NO3 B15209866 Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate

Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate

Cat. No.: B15209866
M. Wt: 185.22 g/mol
InChI Key: GCKQAAQUVZSXDQ-UHFFFAOYSA-N
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Description

Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate is a heterocyclic compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is part of the oxazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate can be synthesized through various synthetic routes. One common method involves the cyclization of ethyl 2-isopropyl-4-oxobutanoate with hydroxylamine hydrochloride under acidic conditions . The reaction typically requires a solvent such as ethanol and a catalyst like sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles, reduced heterocycles, and functionalized derivatives that can be further utilized in organic synthesis .

Scientific Research Applications

Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-ethyl-4,5-dihydrooxazole-4-carboxylate
  • Ethyl 2-methyl-4,5-dihydrooxazole-4-carboxylate
  • Ethyl 2-phenyl-4,5-dihydrooxazole-4-carboxylate

Uniqueness

Ethyl 2-isopropyl-4,5-dihydrooxazole-4-carboxylate is unique due to its isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

ethyl 2-propan-2-yl-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C9H15NO3/c1-4-12-9(11)7-5-13-8(10-7)6(2)3/h6-7H,4-5H2,1-3H3

InChI Key

GCKQAAQUVZSXDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1COC(=N1)C(C)C

Origin of Product

United States

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